

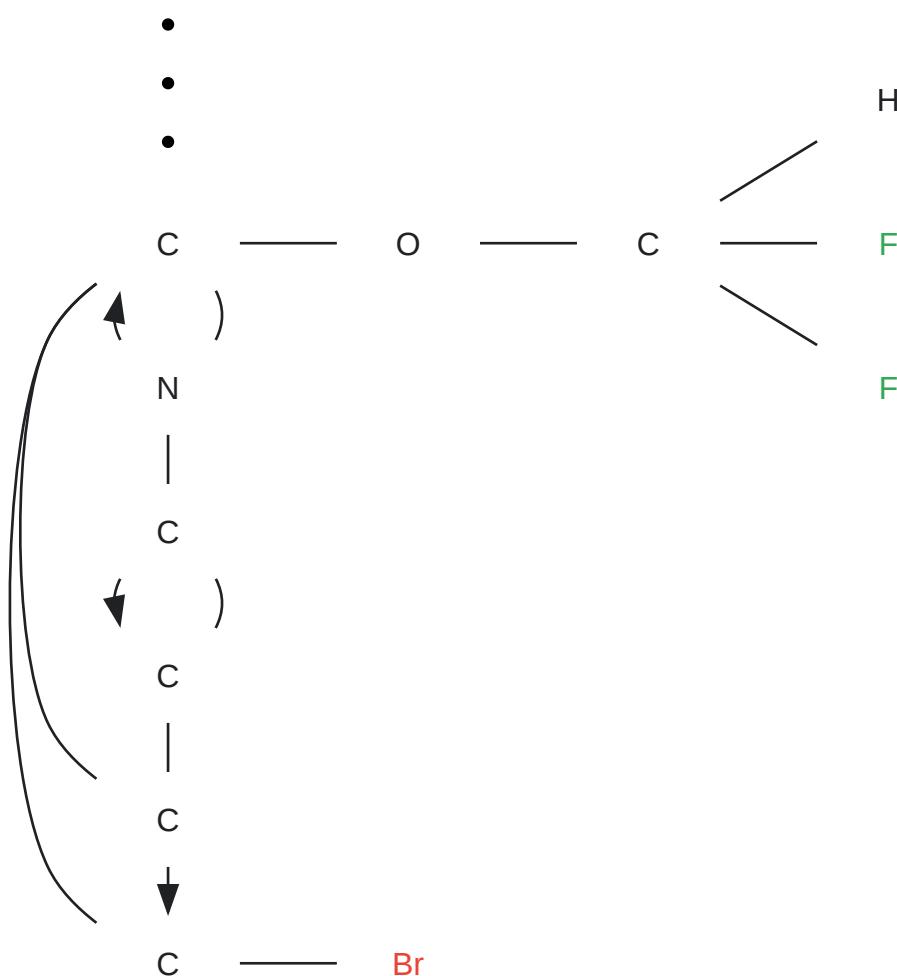
chemical structure of 3-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2-(difluoromethoxy)pyridine
Cat. No.:	B567009

[Get Quote](#)


An In-depth Technical Guide to **3-Bromo-2-(difluoromethoxy)pyridine**

Introduction

3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative that serves as a valuable building block in modern organic and medicinal chemistry. The unique combination of a pyridine core, a bromine atom, and a difluoromethoxy group imparts specific physicochemical properties that make it an attractive intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. The pyridine scaffold is a prevalent feature in numerous biologically active compounds and approved drugs.^{[1][2]} The bromine atom provides a reactive handle for various cross-coupling reactions, while the difluoromethoxy group is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, often enhancing metabolic stability, binding affinity, and cell membrane permeability of a parent molecule.^[3] This guide provides a comprehensive overview of its chemical structure, properties, potential synthetic routes, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The molecular structure of **3-Bromo-2-(difluoromethoxy)pyridine** is defined by a pyridine ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 2-position.

[Click to download full resolution via product page](#)

Caption: 2D representation of **3-Bromo-2-(difluoromethoxy)pyridine**.

The precise connectivity and spatial arrangement of atoms are captured by standard chemical identifiers such as its SMILES and InChIKey strings.

Physicochemical Properties

The key identifying and physical properties of **3-Bromo-2-(difluoromethoxy)pyridine** are summarized in the table below. This data is essential for reaction planning, analytical characterization, and safety assessments.

Property	Value	Reference(s)
CAS Number	1214345-30-8	[4]
Molecular Formula	C ₆ H ₄ BrF ₂ NO	[5] [6]
Molecular Weight	224.00 g/mol	[5]
Monoisotopic Mass	222.94443 Da	[6]
Purity	Typically ≥97%	[5]
InChI Key	NBQNVZVXSBNLGN- UHFFFAOYSA-N	[5] [6]
Canonical SMILES	C1=CC(=C(N=C1)OC(F)F)Br	[5] [6]
Storage Conditions	Store in a cool, dry, well-ventilated area; Inert atmosphere	[5]

Experimental Protocols

Synthesis

While specific, detailed synthetic procedures for **3-Bromo-2-(difluoromethoxy)pyridine** are proprietary to chemical suppliers, a plausible route can be inferred from established methods for analogous compounds. The synthesis likely involves two key transformations: the bromination of the pyridine ring and the introduction of the difluoromethoxy group.

A potential synthetic approach could start from 2-hydroxy-3-bromopyridine. The difluoromethylation could be achieved by reacting the hydroxyl group with a difluoromethylating agent. For instance, a method for synthesizing a related isomer, 3-bromo-5-(difluoromethoxy)pyridine, involves reacting 3-bromopyridol with 2-chloro-2,2-difluoroacetophenone in the presence of a strong base like potassium hydroxide in a pressure vessel.[\[7\]](#)

Illustrative Experimental Protocol (Hypothetical):

- Starting Material: 3-Bromo-2-hydroxypyridine.

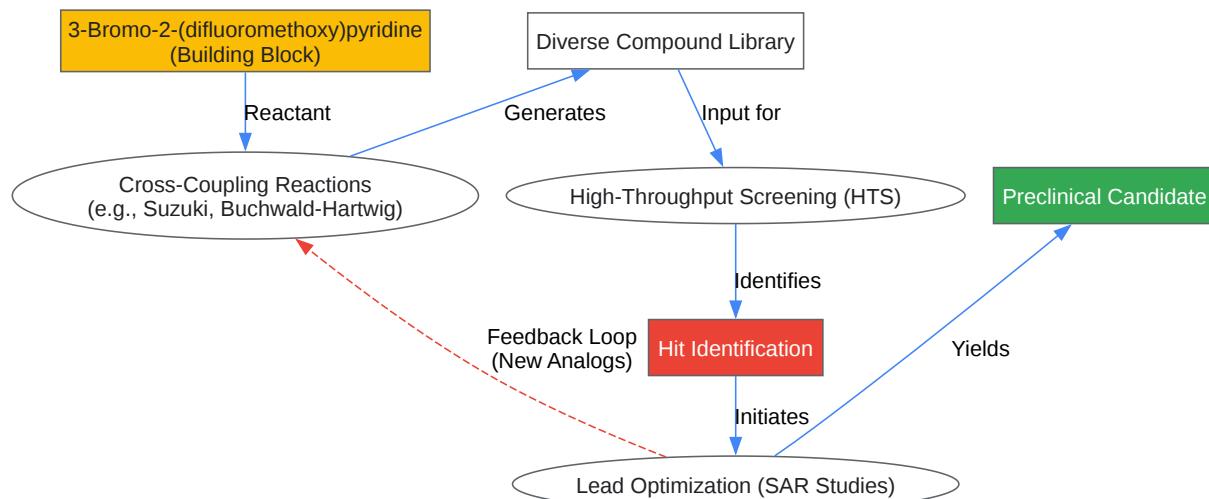
- Reagents: A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF_2Br) and a base (e.g., K_2CO_3 , NaH) in an appropriate polar aprotic solvent (e.g., DMF, Acetonitrile).
- Reaction Setup: To a stirred solution of 3-Bromo-2-hydroxypyridine and the base in the solvent under an inert atmosphere (e.g., Nitrogen or Argon), the difluoromethylating agent is added, potentially at a controlled temperature.
- Reaction Conditions: The reaction mixture is heated for several hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure **3-Bromo-2-(difluoromethoxy)pyridine**.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of the compound. While specific spectra are available from suppliers upon request, the expected results are as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton of the difluoromethoxy group ($-\text{OCHF}_2$) would appear as a characteristic triplet due to coupling with the two fluorine atoms.
 - ^{13}C NMR: Signals corresponding to the six carbon atoms would be observed. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms.
 - ^{19}F NMR: A doublet signal would confirm the presence of the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[8]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H (aromatic), C=N and C=C (pyridine ring), C-O (ether), and C-F bonds.[9]


Applications in Research and Drug Development

Bromo-pyridine derivatives are fundamental tools in modern chemical synthesis, serving as key intermediates in the pharmaceutical, agrochemical, and electronics industries.[10] The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2]

3-Bromo-2-(difluoromethoxy)pyridine is particularly valuable due to its trifunctional nature:

- Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated, influencing solubility and formulation properties.[11]
- Bromine Atom: Serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[12]
- Difluoromethoxy Group: Functions as a bioisostere for other groups, improving metabolic stability and modulating lipophilicity and binding interactions.[3]

The logical workflow for utilizing a building block like **3-Bromo-2-(difluoromethoxy)pyridine** in a drug discovery program is illustrated below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **3-Bromo-2-(difluoromethoxy)pyridine**.

This workflow highlights how the compound serves as a starting point for creating a library of diverse molecules. These molecules are then screened for biological activity, and promising "hits" are optimized through structure-activity relationship (SAR) studies to develop potent and selective preclinical drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1214345-30-8|3-Bromo-2-(difluoromethoxy)pyridine|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-2-(difluoromethoxy)pyridine [acrospharma.co.kr]
- 6. PubChemLite - 3-bromo-2-(difluoromethoxy)pyridine (C₆H₄BrF₂NO) [pubchemlite.lcsb.uni.lu]
- 7. Pyridine,3-bromo-5-(difluoromethoxy)- synthesis - chemicalbook [chemicalbook.com]
- 8. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbino.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [chemical structure of 3-Bromo-2-(difluoromethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567009#chemical-structure-of-3-bromo-2-difluoromethoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com